1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a piperazine ring, an imidazole ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable linker, such as a haloalkane, under basic conditions.
Formation of Pyrrolidine-2,5-dione: This moiety can be synthesized through the reaction of maleic anhydride with ammonia or primary amines.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine-imidazole intermediate with the pyrrolidine-2,5-dione under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to form hydroxyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Hydroxyl derivatives of pyrrolidine-2,5-dione.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions in enzyme active sites, while the piperazine ring can interact with receptor proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone: Lacks the pyrrolidine-2,5-dione moiety.
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propane-1,3-dione: Contains a different dione structure.
Uniqueness
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is unique due to its combination of an imidazole ring, a piperazine ring, and a pyrrolidine-2,5-dione moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
1-[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3.ClH/c1-16-5-4-15-14(16)18-8-6-17(7-9-18)13(22)10-19-11(20)2-3-12(19)21;/h4-5H,2-3,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMPKYIFWLFUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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